molecular formula C9H10ClNOS B13381576 N-(dimethylsulfonio)-4-chlorobenzenecarboximidate

N-(dimethylsulfonio)-4-chlorobenzenecarboximidate

Cat. No.: B13381576
M. Wt: 215.70 g/mol
InChI Key: YZUGYBGEMFPLPY-UHFFFAOYSA-N
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Description

N-(dimethylsulfonio)-4-chlorobenzenecarboximidate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a sulfonium group attached to a chlorobenzene ring, making it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

(1Z)-4-chloro-N-dimethylsulfoniobenzenecarboximidate

InChI

InChI=1S/C9H10ClNOS/c1-13(2)11-9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3

InChI Key

YZUGYBGEMFPLPY-UHFFFAOYSA-N

Isomeric SMILES

C[S+](C)/N=C(/C1=CC=C(C=C1)Cl)\[O-]

Canonical SMILES

C[S+](C)N=C(C1=CC=C(C=C1)Cl)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dimethylsulfonio)-4-chlorobenzenecarboximidate typically involves the reaction of 4-chlorobenzenecarboximidate with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonium group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent quality and yield. The use of advanced purification techniques, such as chromatography, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(dimethylsulfonio)-4-chlorobenzenecarboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(dimethylsulfonio)-4-chlorobenzenecarboximidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(dimethylsulfonio)-4-chlorobenzenecarboximidate involves its interaction with various molecular targets. The sulfonium group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(dimethylsulfonio)-4-chlorobenzenecarboximidate is unique due to the presence of both a sulfonium group and a chlorobenzene ring.

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